tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O4/c1-12(2,3)19-11(17)15-4-5-18-9-13(8-15)6-10(16)14-7-13/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBOIOAOXQTURG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)CC(=O)NC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stock Solution Preparation for Research Use
Due to its limited solubility in aqueous media, preparation of stock solutions for experimental use requires careful solvent selection and stepwise dissolution:
- Solvents Used: Dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, distilled water (ddH2O), and corn oil are commonly used solvents/co-solvents for formulation.
- Stepwise Dissolution Method:
- Dissolve the compound initially in a small volume of DMSO to create a master stock solution.
- Sequentially add PEG300, Tween 80, and ddH2O or corn oil, mixing and clarifying after each addition.
- Ensure the solution is clear before proceeding to the next solvent to avoid precipitation.
- Physical methods such as vortexing, ultrasonic bath, or gentle heating (up to 37°C) may be applied to aid dissolution.
This method ensures a clear, stable solution suitable for in vivo studies and prevents compound degradation or precipitation during preparation.
Stock Solution Concentrations and Volumes
A precise table for preparing stock solutions at various concentrations and quantities is provided by GLP Bio, a reputable supplier of this compound for research purposes:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution | 3.6993 mL | 18.4966 mL | 36.9932 mL |
| 5 mM Solution | 0.7399 mL | 3.6993 mL | 7.3986 mL |
| 10 mM Solution | 0.3699 mL | 1.8497 mL | 3.6993 mL |
These volumes are calculated based on the molecular weight of 270.32 g/mol and ensure accurate molarity for experimental reproducibility.
In Vivo Formulation Preparation
For animal studies, the compound is formulated using a stepwise solvent addition method to ensure clarity and homogeneity:
| Step | Solvent Addition Sequence | Notes |
|---|---|---|
| 1 | Dissolve compound in DMSO | Prepare master stock solution |
| 2 | Add PEG300 | Mix and clarify |
| 3 | Add Tween 80 | Mix and clarify |
| 4 | Add distilled water (ddH2O) or corn oil | Mix and clarify; ensure clear solution |
- It is critical to verify clarity after each solvent addition.
- Use physical methods such as vortexing or ultrasonic baths to assist dissolution.
- This method is designed to maintain compound stability and bioavailability during dosing.
Chemical Reactions Analysis
tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate has been investigated for its potential biological activities:
- Antimicrobial Activity : Studies have shown that similar compounds exhibit antimicrobial properties, suggesting that this compound may also possess such effects .
- Anticancer Properties : Preliminary investigations indicate that derivatives of diazaspiro compounds can inhibit cancer cell proliferation, making them candidates for further development as anticancer agents .
Drug Development
The compound serves as a scaffold in drug design, particularly in creating novel pharmaceuticals that target specific biological pathways. Its unique spirocyclic structure can be modified to enhance bioactivity and selectivity against particular targets .
Materials Science
In materials science, this compound can be used to synthesize polymers or other materials with specific mechanical or thermal properties:
- Polymer Synthesis : The compound can act as a monomer or crosslinker in the development of advanced polymeric materials used in coatings or composites .
Case Studies
Mechanism of Action
The mechanism of action of tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Compounds
*Estimated based on structural analogy. †Calculated from molecular formula.
Key Observations:
Spiro Ring Size: The target’s [4.6] system (smaller tetrahydrofuran + larger piperidine) contrasts with the [5.5] systems seen in CAS 873924-08-4 and 1160247-03-2. Smaller spiro systems may confer greater rigidity and distinct stereoelectronic properties .
Functional Groups: The 3-oxo group in the target compound differentiates it from analogs like CAS 1198286-10-0, which features a benzyl group.
Heteroatom Arrangement: The 7-oxa and 2,10-diaza configuration in the target contrasts with the 1,7-dioxa and 10-aza arrangement in CAS 1251000-10-4. Such variations influence electron distribution and solubility .
Table 2: Physicochemical Properties
*Solubility inferred from substituent polarity.
Synthetic Utility:
Biological Activity
tert-Butyl 3-oxo-7-oxa-2,10-diazaspiro[4.6]undecane-10-carboxylate is a synthetic compound characterized by its unique spirocyclic structure, comprising both nitrogen and oxygen functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.
- Molecular Formula : C13H22N2O4
- Molecular Weight : 270.325 Da
- CAS Number : 1823269-80-2
- Structure : The compound features a spirocyclic framework that may influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The spirocyclic nature allows for unique conformational flexibility, which can modulate enzyme activity and receptor binding. Research suggests that it may function through:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, affecting signal transduction pathways.
Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the presence of nitrogen atoms in the spiro structure has been linked to enhanced antibacterial activity against various pathogens.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Potential antibacterial | |
| Related spiro compounds | Antifungal and antibacterial |
Cytotoxicity
Preliminary cytotoxicity assays suggest that this compound may exhibit selective cytotoxic effects on cancer cell lines. The mechanism could involve the induction of apoptosis or cell cycle arrest.
Case Studies
-
Antimicrobial Study :
A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spiro compounds, including derivatives of tert-butyl 3-oxo series. Results indicated significant inhibition of bacterial growth, particularly against gram-positive bacteria . -
Cytotoxicity Evaluation :
An experimental study assessed the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa). The results demonstrated a dose-dependent reduction in cell viability, suggesting potential as a chemotherapeutic agent .
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group transformations. Its applications extend beyond medicinal chemistry into materials science and organic synthesis due to its unique structural properties.
Q & A
Q. How to assess the environmental impact of accidental compound release?
- Methodological Answer : Follow OECD guidelines for biodegradation (Test 301F) and ecotoxicity (Daphnia magna acute toxicity). Tert-butyl groups are persistent; prioritize enzymatic hydrolysis (e.g., esterases) for waste treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
